Naphthyridine inhibitor

Description

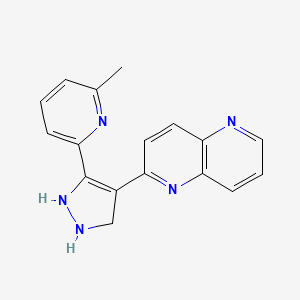

Structure

3D Structure

Properties

Molecular Formula |

C17H15N5 |

|---|---|

Molecular Weight |

289.33 g/mol |

IUPAC Name |

2-[5-(6-methylpyridin-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]-1,5-naphthyridine |

InChI |

InChI=1S/C17H15N5/c1-11-4-2-5-16(20-11)17-12(10-19-22-17)13-7-8-14-15(21-13)6-3-9-18-14/h2-9,19,22H,10H2,1H3 |

InChI Key |

YRBHUKMLAGQYHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(CNN2)C3=NC4=C(C=C3)N=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Naphthyridine Inhibitors

Classical Approaches for Naphthyridine Core Synthesis

Traditional methods for synthesizing the naphthyridine core are often analogous to those used for quinoline (B57606) synthesis, typically employing an aminopyridine as the starting material instead of an aniline. ekb.eg The position of the amino group on the initial pyridine (B92270) ring dictates the resulting naphthyridine isomer. For instance, 2-aminopyridine (B139424) is a precursor for 1,8-naphthyridines, 3-aminopyridine (B143674) for 1,5- and 1,7-naphthyridines, and 4-aminopyridine (B3432731) for 1,6-naphthyridines. ekb.eg However, many of these classical methods are less efficient for naphthyridine synthesis compared to quinoline synthesis due to the lower electron density of the pyridine ring, which can hinder the crucial cyclization step. ekb.eg

Skraup Reaction Derivatives

The Skraup reaction, a cornerstone of quinoline synthesis, involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. acs.org In this process, the sulfuric acid dehydrates the glycerol to form acrolein in situ, which then undergoes a Michael addition with the amine, followed by cyclization and oxidation to yield the fused ring system. thieme-connect.de

This method has been adapted for naphthyridine synthesis by substituting aminopyridines for anilines. acs.org For example, 1,5-naphthyridine (B1222797) derivatives can be prepared from 3-aminopyridine and glycerol using various catalysts. mdpi.com Despite its utility, the Skraup reaction often provides unsatisfactory yields for naphthyridine derivatives. ekb.eg Modifications, such as using m-NO2PhSO3Na as an oxidant, have been shown to improve yields and reproducibility for certain isomers like 1,5-naphthyridines. mdpi.com

Doebner-Von Miller Condensation Adaptations

The Doebner-Von Miller reaction is a modification of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds directly, instead of generating them in situ from glycerol. iipseries.org This reaction is typically carried out with a primary aromatic amine in the presence of a Lewis acid like zinc chloride with hydrochloric acid, or iodine. ekb.eg

When applied to naphthyridine synthesis, an aminopyridine reacts with an α,β-unsaturated aldehyde or ketone. For example, the reaction of 3-amino-4-methylpyridine (B17607) with acetaldehyde (B116499) can produce 2,8-dimethyl-1,5-naphthyridine. mdpi.com Like the Skraup reaction, this method can suffer from low productivity when applied to the electron-deficient pyridine system. ekb.eg

Gould–Jacob Reaction in Naphthyridine Chemistry

The Gould-Jacobs reaction is a versatile multi-step process for creating 4-hydroxynaphthyridines, which can be further functionalized. The synthesis begins with the condensation of an aminopyridine with diethyl ethoxymethylenemalonate (EMME). ekb.eg This creates an intermediate, a diethyl-N-pyridyl-aminomethylenemalonate. ekb.eg

This intermediate then undergoes thermal cyclization at high temperatures (around 250°C), often in a high-boiling solvent like diphenyl ether, to form the naphthyridine ring system. ekb.egvulcanchem.com The resulting product is typically an ethyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxylate. ekb.egvulcanchem.com This ester can then be hydrolyzed and further modified. This methodology has been successfully applied to produce various 1,8- and 1,5-naphthyridine derivatives. ekb.egmdpi.com

Meth-Cohn, Friedlander, Pfitzinger, Knorr, Conard-Limpach, Combes, Niementowski, and Pictet-Spengler Synthetic Pathways

Several other named reactions, traditionally used for quinoline and other heterocyclic systems, have been adapted for naphthyridine synthesis.

Friedlander Synthesis: This is considered one of the most effective methods for synthesizing 1,8-naphthyridines. ekb.eg It involves the acid- or base-catalyzed condensation of a 2-aminopyridine derivative bearing an ortho-carbonyl group (like 2-aminonicotinaldehyde) with a compound containing a reactive α-methylene group (e.g., ketones, β-ketoesters). ekb.egconnectjournals.comcambridge.org While effective, classical Friedlander reactions can require harsh conditions. ekb.eg

Conrad-Limpach Synthesis: This method involves the condensation of aminopyridines with β-ketoesters, such as ethyl acetoacetate (B1235776), to form 4-naphthyridinones. ekb.egmdpi.com The reaction typically proceeds via thermal condensation followed by cyclization of the intermediate Schiff base. mdpi.com For example, reacting 6-methyl-2-aminopyridine with ethyl acetoacetate in the presence of polyphosphoric acid (PPA) can lead to a 1,8-naphthyridin-4-(1H)-one derivative. ekb.eg

Combes Reaction: This reaction synthesizes naphthyridines through the acid-catalyzed condensation of an aminopyridine with a 1,3-diketone. For instance, 2,6-diaminopyridine (B39239) can be condensed with 1,3-diketones using polyphosphoric acid to yield 2-amino-5,7-disubstituted-1,8-naphthyridine derivatives. ekb.eg

Knorr and Niementowski Reactions: While listed among classical methods, their application in naphthyridine synthesis is less common compared to quinoline synthesis. The Knorr synthesis typically involves the reaction of α-amino-β-ketoesters with ketones or esters, and the Niementowski reaction involves the condensation of anthranilic acids with amides or ketones.

Pfitzinger Reaction: This reaction, which traditionally uses isatin (B1672199) with a carbonyl compound to form quinoline-4-carboxylic acids, is not commonly cited for naphthyridine synthesis.

Pictet-Spengler Reaction: This reaction is primarily used for the synthesis of tetrahydroisoquinolines and related structures. Its application to naphthyridine synthesis would likely involve the cyclization of a pyridylethylamine derivative with an aldehyde or ketone, leading to a tetrahydro-naphthyridine ring system.

Regioselectivity Considerations in Classical Methods

A significant challenge in classical naphthyridine synthesis is controlling regioselectivity, especially when using unsymmetrical starting materials. The position of substituents on the final naphthyridine ring is determined by the cyclization pattern, which is influenced by the electronic and steric properties of the substituents on the precursor molecules.

In the Friedlander synthesis, for example, the use of unactivated, unsymmetrical ketones with 2-aminonicotinaldehyde can lead to a mixture of regioisomers. ekb.eg Similarly, in reactions like the Skraup or Doebner-Von Miller synthesis, the initial Michael addition can occur at different positions, leading to isomeric products. The directing effects of substituent groups on the aminopyridine ring are crucial in determining the outcome of the cyclization and the final product distribution. oregonstate.edu

Modern and Green Chemistry Approaches

In response to the limitations of classical methods, which often involve harsh conditions, low yields, and the use of hazardous reagents, modern synthetic strategies have focused on improving efficiency, selectivity, and environmental sustainability.

Green Chemistry Approaches aim to reduce pollution and energy consumption. connectjournals.comrasayanjournal.co.in Key strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. derpharmachemica.comsmolecule.comtsijournals.com This technique has been successfully applied to the Friedlander synthesis of 1,8-naphthyridines and in the ring-conversion of pyrido[1,2-a]pyrimidines to 1,8-naphthyridines. tsijournals.comtandfonline.com For example, a solvent-free Friedlander condensation can be achieved in minutes under microwave irradiation. tsijournals.com

Solvent-Free Reactions: Performing reactions by grinding solid reactants together, sometimes with a catalyst, minimizes the use of hazardous organic solvents. connectjournals.comniscpr.res.in The Friedlander synthesis of 1,8-naphthyridines has been effectively carried out using catalysts like CeCl₃·7H₂O or ZrOCl₂·8H₂O under solvent-free grinding conditions. connectjournals.comniscpr.res.in

Use of Greener Catalysts and Solvents: Ionic liquids have been employed as recyclable catalysts and solvents for the Friedlander reaction, offering a more environmentally benign alternative to traditional acid or base catalysts. acs.orgnih.gov

Modern Synthetic Methods leverage advanced catalytic systems to achieve transformations not possible through classical means:

Transition-Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille) and C-H activation/functionalization are powerful tools for building and decorating the naphthyridine core. mdpi.comacs.org The Catellani reaction, a palladium-catalyzed sequential C-H functionalization and cross-coupling, has been used for the one-step synthesis of benzo vulcanchem.comCurrent time information in Bangalore, IN.naphthyridinones. acs.org

C-H Activation/Annulation: This strategy involves the direct functionalization of C-H bonds, offering a highly atom-economical route to complex molecules. Rhodium(III)-catalyzed C-H activation and annulation reactions have been developed to synthesize various naphthyridinone and benzo[de] vulcanchem.comCurrent time information in Bangalore, IN.naphthyridine derivatives. nih.govnih.govacs.org These methods can create multiple new bonds in a single cascade process, efficiently constructing the fused heterocyclic system. acs.org

[2+2+2] Cycloadditions: Ruthenium-catalyzed [2+2+2] cycloadditions of diynes with cyanamides provide a route to benzo[c]naphthyridinone derivatives, demonstrating the power of modern organometallic catalysis to construct complex heterocyclic frameworks with high regioselectivity. figshare.com

These modern approaches not only provide access to a wider range of structurally diverse naphthyridine inhibitors but also align with the principles of green chemistry by improving reaction efficiency and reducing environmental impact.

Metal-Free Ionic Liquid Mediated Reactions

In the pursuit of greener chemistry, metal-free ionic liquid mediated reactions have emerged as a valuable tool for naphthyridine synthesis. ekb.eg Ionic liquids (ILs) can function as both the solvent and catalyst, offering advantages such as low vapor pressure, good solubility of reactants, and recyclability. nih.gov

A notable example is the use of choline (B1196258) hydroxide (B78521) (ChOH), a biocompatible and water-soluble ionic liquid, as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in water. nih.govacs.org This one-pot Friedlander condensation reaction proceeds under mild conditions, and the catalyst and product can be easily separated without the need for chromatographic purification. nih.gov The catalytic cycle is facilitated by hydrogen bonds between the ionic liquid and the reactants. nih.gov Several basic ionic liquids have been synthesized and screened for their catalytic activity in the Friedlander reaction, with [Bmmim][Im] showing remarkable efficacy. nih.gov

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has become a popular technique for the rapid and efficient synthesis of naphthyridine derivatives. tsijournals.comrasayanjournal.co.in This method offers several advantages over conventional heating, including significantly reduced reaction times, higher yields, and often cleaner reactions with easier work-up procedures. mdpi.comjchps.com

The Friedlander synthesis of 1,8-naphthyridines has been successfully carried out under microwave irradiation, often in solvent-free conditions or using environmentally benign solvents. tsijournals.com For instance, the reaction of 2-aminonicotinaldehyde with active methylene (B1212753) compounds catalyzed by DABCO under microwave irradiation affords 1,8-naphthyridines in good yields. tsijournals.com Similarly, a one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehydes, 1-tetralone, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been used to prepare fused benzo[b] ekb.egCurrent time information in Bangalore, IN.naphthyridine derivatives. jchps.com Microwave irradiation has also been employed in the cyclization of 7-aminosubstituted-2-methyl-1,8-naphthyridin-4-ol derivatives with chloroacetyl chloride to form 4-azetidinone derivatives of 1,8-naphthyridine (B1210474). rasayanjournal.co.in

Strategic Synthetic Design for Inhibitor Development

The design of potent and selective naphthyridine inhibitors often involves sophisticated synthetic strategies that go beyond the simple construction of the core scaffold.

Construction from Preformed Pyridine and Pyridone Rings

A common and versatile approach to synthesizing naphthyridine derivatives, particularly 1,6-naphthyridin-2(1H)-ones, involves the use of preformed pyridine or pyridone rings. nih.govresearchgate.neturl.edurecercat.cat This strategy allows for the introduction of a variety of substituents onto the final naphthyridine structure.

When starting from a preformed pyridine, a typical method involves using a 4-aminopyridine with a functional group at the C3 position. nih.gov For example, ethyl 4,6-dichloro-3-pyridinecarboxylate can be reacted with an amine, followed by condensation with methyl phenylacetate (B1230308) to build the second ring. nih.gov Another approach utilizes a 3-aminopyridine which can undergo reactions like the Skraup or Gould-Jacobs reaction to form the 1,5-naphthyridine skeleton. nih.gov

Syntheses starting from a preformed pyridone ring also offer a powerful route to 1,6-naphthyridin-2(1H)-ones. nih.gov These methods provide flexibility in the substitution pattern of the final product.

Molecular Hybridization Strategies

Molecular hybridization is a rational drug design strategy that involves combining two or more pharmacophoric units from different bioactive molecules into a single new molecule. rsc.org This approach aims to create hybrid compounds with improved affinity, selectivity, and efficacy, or with a multi-target profile.

This strategy has been successfully applied to the development of naphthyridine inhibitors. For instance, tetrahydrobenzo[h] tsijournals.comCurrent time information in Bangalore, IN.naphthyridine–6-chlorotacrine hybrids have been synthesized as multi-target agents for Alzheimer's disease. ub.edu These hybrids combine a fragment that binds to the peripheral anionic site (PAS) of acetylcholinesterase (AChE) with 6-chlorotacrine, a known inhibitor of the catalytic anionic site (CAS) of AChE. ub.edunih.gov The length of the linker connecting the two moieties is optimized to achieve potent inhibition. ub.edu In another example, 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives were designed and synthesized by combining the 1,8-naphthyridine scaffold with piperazine (B1678402) and benzamide (B126) moieties, known for their anti-tubercular activity. rsc.org

Scaffold Hopping Techniques

Scaffold hopping is a computational and synthetic strategy used in drug discovery to identify new molecular scaffolds that are structurally different from known active compounds but retain similar biological activity. niper.gov.in This technique is valuable for discovering novel intellectual property, improving physicochemical properties, and overcoming issues with existing scaffolds. niper.gov.in

In the context of naphthyridine inhibitors, scaffold hopping has been employed to discover new chemotypes. For example, a scaffold hopping exercise led to the investigation of the 1,6-naphthyridine (B1220473) scaffold for a medicinal chemistry program. acs.org A focused scaffold hopping approach, coupled with pharmacophore-based virtual screening, was used to move from quinoline-based inhibitors to quinazoline-based inhibitors of the S. aureus NorA efflux pump, with 1,7- and 1,8-naphthyridine scaffolds also being considered. d-nb.info Furthermore, a scaffold hopping strategy was used to design and optimize a novel series of binary ring derivatives as SOS1 inhibitors, leading to the identification of potent compounds with favorable pharmacokinetic profiles. acs.org

Iterative Synthesis Guided by Computational Modeling

The integration of computational modeling with iterative synthesis has become a powerful paradigm in modern drug discovery. This approach allows for the rational design of new inhibitors, prediction of their binding modes and affinities, and prioritization of synthetic targets.

Computational methods, such as molecular docking and molecular dynamics simulations, are used to understand the interactions between naphthyridine inhibitors and their target proteins. tandfonline.comresearchgate.net For example, molecular modeling has guided the iterative synthesis and screening of analogues of CX-4945, a potent inhibitor of protein kinase CK2. researchgate.net In another study, an iterative process of design, synthesis, and biological evaluation was used to develop 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds with high potency against raltegravir-resistant HIV-1 integrase mutants. acs.org The development of indole (B1671886) naphthyridinone inhibitors of bacterial enoyl-ACP reductases FabI and FabK also benefited from iterative medicinal chemistry aided by X-ray crystal structure analysis. acs.org This synergy between computational prediction and experimental validation accelerates the optimization of lead compounds.

Chemical Modifications and Derivatization Strategies

The ability to systematically modify the naphthyridine core is fundamental to the discovery of novel inhibitors. Researchers employ a variety of chemical reactions to introduce substituents at different positions of the naphthyridine ring system, thereby influencing the molecule's interaction with its biological target.

Positional Modifications (e.g., C2, C3, C7, C8)

Modifications at specific positions of the naphthyridine ring, such as C2, C3, C7, and C8, are frequently explored to optimize inhibitor potency and selectivity. mdpi.com The strategic placement of substituents at these positions can significantly impact the compound's biological activity.

For instance, in the development of 2,8-disubstituted-1,5-naphthyridine inhibitors, a regioselective Suzuki coupling protocol has been utilized to functionalize the 2-position of the 1,5-naphthyridine ring. nih.govacs.org This is often followed by the introduction of various amines at the 8-position. nih.govacs.org The process can involve the O-demethylation of a methoxy-substituted naphthyridine, followed by tosylation to create a reactive intermediate. nih.govacs.org The tosyl group at the C2 position then preferentially reacts with aryl boronic acids or their corresponding pinacol (B44631) esters under Suzuki coupling conditions. nih.govacs.org

In another example, modifications of the 1,8-naphthyridine structure, particularly at the C3 and C7 positions, have been shown to convert antibacterial fluoroquinolones into potential anticancer agents. researchgate.net The C7 position is particularly important as it influences both the pharmacokinetics and antibacterial spectrum of fluoroquinolones. mdpi.com The introduction of different heterocyclic groups at C7 can enhance activity against either Gram-positive or Gram-negative bacteria. mdpi.com Furthermore, chlorine substitution at the C8 position has been found to increase the antimicrobial potency of certain compounds. mdpi.com

The synthesis of 1,6-naphthyridine-5,7-diones can be achieved through a tandem nitrile hydration/cyclization procedure under mild conditions. acs.org Subsequent ditriflation of these intermediates yields bench-stable yet highly reactive 1,6-naphthyridine-5,7-ditriflates, which can undergo one-pot difunctionalization reactions. acs.org This allows for regioselective substitution, where SNAr reactions of the C5-triflate can be performed at room temperature, followed by the addition of a catalyst and coupling partners for C7 substitution. acs.org

Introduction of Specific Functional Groups (e.g., Nitrile, Aminoalkyl, Diaminoalkyl)

The introduction of specific functional groups, such as nitrile, aminoalkyl, and diaminoalkyl moieties, is a key strategy in the design of naphthyridine inhibitors. These groups can participate in crucial interactions with the target protein, such as hydrogen bonding, or can be used as synthetic handles for further derivatization.

The nitrile group (–C≡N) is a versatile functional group in organic synthesis due to its unique electronic properties, including a nucleophilic nitrogen atom and an electrophilic carbon center. nih.govresearchgate.net It can be transformed into various other functional groups, making it a valuable precursor in the synthesis of complex molecules. nih.govresearchgate.net For example, the incorporation of a cyano group into the 1,5-naphthyridine ring has been achieved through the nucleophilic displacement of a triflate group. mdpi.com The reaction of 4-aminonicotinonitrile (B111998) with diethyl malonate in the presence of sodium ethoxide can afford a 1,6-naphthyridin-2(1H)-one with an amino group at the C4 position. mdpi.com

The introduction of aminoalkyl and diaminoalkyl groups is also a common strategy. For instance, the 5,7-diamino naphthyridine scaffold has been reported for the inhibition of multiple kinase targets. acs.org This can be achieved by the coupling of a second amine nucleophile using palladium catalysis. acs.org In the synthesis of 1,6-naphthyridin-2(1H)-ones, the analysis of substituents at positions C5 and C7 has included primary amines and aminoalkyl groups. nih.gov

Amination and Cross-Coupling Reactions

Amination and cross-coupling reactions are powerful tools for the synthesis and functionalization of naphthyridine inhibitors. These reactions allow for the formation of carbon-nitrogen and carbon-carbon bonds, enabling the introduction of a wide range of substituents.

Buchwald-Hartwig amination is a widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction has been employed to synthesize 2-amino-1,5-naphthyridine derivatives from the corresponding triflate or tosyl substituted precursors. mdpi.comnih.gov The reaction typically involves a palladium catalyst and a phosphine (B1218219) ligand, such as XantPhos. mdpi.comnih.gov Nucleophilic aromatic substitution (SNAr) is another important method for introducing amino groups. For example, brominated 1,5-naphthyridine intermediates can be subjected to SNAr with various amines in the presence of a base like cesium carbonate at elevated temperatures. nih.gov

Suzuki and Stille cross-coupling reactions are extensively used to form C-C bonds. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst, has been used for the double incorporation of alkyl or aryl groups into the 1,5-naphthyridine skeleton. nih.gov Stille cross-coupling, which utilizes organotin compounds, has also been applied to the synthesis of the 1,5-naphthyridine ring system. mdpi.comnih.gov These cross-coupling reactions provide a versatile means to introduce a wide array of functional groups onto the naphthyridine scaffold, facilitating the exploration of structure-activity relationships. bohrium.com

Structure Activity Relationship Sar Studies of Naphthyridine Inhibitors

Positional and Substituent Effects on Inhibitory Potency

For 1,5-naphthyridine-based novel bacterial topoisomerase inhibitors (NBTIs), substitutions at the C2 and C7 positions are critical for optimal antibacterial activity. Research indicates that only a specific range of substitutions is tolerated. For instance, an alkoxy group like methoxy (B1213986) or a cyano (CN) group at the C2 position is preferred. nih.gov In a series of 2,8-disubstituted-1,5-naphthyridines designed as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K), modifications at both C2 and C8 positions were explored. It was found that basic substituents at the C8-position led to a significant improvement in physicochemical properties. acs.org

For example, keeping an N-methylaminopiperidine group at the C8 position, variations at the C2 position were studied. The introduction of a CF3-group on a 3-pyridyl substituent at C2 (compound 21 ) showed potent activity against the NF54 strain of Plasmodium, which was 10-fold higher than the non-substituted analogue (compound 29 ). acs.org This highlights the sensitivity of the SAR to small changes at these core positions. Generally, substitutions on other carbons of the 1,5-naphthyridine (B1222797) core have been found to be detrimental to activity. nih.gov

**Table 1: SAR at C2 Position of 1,5-Naphthyridines against *P. falciparum***

| Compound | C2 Substituent (on 3-pyridyl ring) | NF54 IC50 (nM) |

|---|---|---|

| 21 | CF3 | 25 |

| 29 | H | >250 |

Data sourced from ACS Publications. acs.org

The introduction of aminoalkyl or diaminoalkyl side chains, particularly at the 7-position of the 1,8-naphthyridine (B1210474) scaffold, is a common strategy to modulate the biological activity of these inhibitors. These basic side chains can engage in crucial interactions with the target protein or nucleic acid.

In a study of 1,8-naphthyridine derivatives binding to DNA with an apurinic/apyrimidinic (AP) site, the addition of an N-(3-aminopropyl) side chain at the C2-amino position significantly altered binding affinity and selectivity. The parent compound, ATMND , showed preferential binding to a cytosine (C) opposite the AP site. However, the derivative with the aminopropyl side chain, APATMND , exhibited stronger binding to a thymine (B56734) (T) at the same position, while its affinity for cytosine was reduced. nih.govresearchgate.net This demonstrates that the aminoalkyl side chain's electrostatic contributions can fundamentally change the molecule's interaction profile. nih.govresearchgate.net

In the context of anticancer agents, an aminopyrrolidine functionality at the C-7 position of the 1,8-naphthyridine ring was found to be essential for eliciting cytotoxicity. researchgate.net Similarly, for 1,6-naphthyridine (B1220473) inhibitors of FGFR-1 and VEGFR-2 tyrosine kinases, variations in the base strength or spatial position of the 7-side chain base had relatively small effects on potency. acs.org

Electron-withdrawing groups (EWGs) such as chloro and nitro groups can significantly influence the electronic properties of the naphthyridine ring, thereby affecting inhibitor potency. In a series of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues evaluated for anti-mycobacterial activity, compounds with EWGs like nitro (–NO2) and trifluoromethyl (–CF3) on an N-phenylacetamide side chain exhibited good activity. rsc.org Specifically, compounds ANA 7-8 and ANA 10 showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL. rsc.org A halogen atom, such as fluorine (in compound ANA-6 ), also contributed to good anti-TB activity. rsc.org

Table 2: Effect of Electron-Withdrawing Groups on Anti-TB Activity of 1,8-Naphthyridine Analogues

| Compound | Substituent on Phenyl Ring | MIC (µg/mL) against Mtb H37Rv |

|---|---|---|

| ANA 7-8 | -NO2 | 12.5 |

| ANA 10 | -CF3 | 12.5 |

| ANA-6 | -F | 12.5 |

| ANA-3 | -3,4-CH3 (Electron-donating) | 25 |

Data sourced from RSC Publishing. rsc.org

Influence of Aminoalkyl/Diaminoalkyl Side Chains (e.g., at 7-position of 1,8-Naphthyridines)

Stereochemical Considerations in SAR

Stereochemistry plays a vital role in the interaction between a drug molecule and its biological target. nih.gov The three-dimensional arrangement of atoms in a chiral inhibitor can lead to significant differences in potency and selectivity between enantiomers. scribd.com

In the development of kinase inhibitors, exploring chirality is a key strategy to improve druggability by exploiting the three-dimensional nature of the kinase active site. nih.gov For example, in a series of complex JAK3 inhibitors with eight possible isomers, stereospecific synthesis revealed that a natural product-like terpenoid derivative (31 ) provided the optimal activity, highlighting the importance of a specific stereochemical configuration. nih.gov

While many early kinase inhibitors were planar, leading to selectivity issues, the introduction of chiral centers allows for more specific interactions. For instance, the development of Lorlatinib (9 ), an ALK and ROS1 inhibitor, involved optimizing stereochemistry, which resulted in a 210-fold improvement in activity for the R-isomer compared to the S-enantiomer. nih.gov This demonstrates that a single, physiologically relevant diastereomer can be responsible for the desired pharmacological effect. nih.gov The synthesis of dibenzo[c,h] nih.govacs.orgnaphthyridinediones as Topoisomerase I inhibitors also involved stereochemical considerations, with the cis stereochemistry of isoquinolonic acid intermediates being confirmed. nih.gov

Correlation of Molecular Descriptors with Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. This is achieved by using molecular descriptors, which are numerical values that quantify various aspects of a molecule's physicochemical properties.

Several QSAR studies have been performed on naphthyridine inhibitors to identify key descriptors that govern their activity. For 1,3,4-oxadiazole (B1194373) substituted naphthyridine derivatives as HIV-1 integrase inhibitors, a QSAR model indicated that the valence connectivity index (order 1), the energy of the lowest unoccupied molecular orbital (LUMO), and dielectric energy significantly affect inhibitory activity. nih.gov

In a study on 1,7-naphthyridine (B1217170) analogues as PIP4K2A inhibitors, machine learning algorithms were used to develop QSAR models. nih.gov The models revealed that descriptors related to the molecule's structure and electronic properties were crucial for predicting inhibitory activity. Similarly, for CDK8 inhibitory activity of naphthyridine derivatives, descriptors highlighting the sum of topological distances between nitrogen atoms and the presence of specific functional groups were identified as important. wjbphs.com

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide further insights by creating 3D contour maps that visualize favorable and unfavorable regions for steric, electrostatic, and other fields around the molecule. For 1,6-naphthyridine analogues as VEGFR-2 inhibitors, CoMFA and CoMSIA models were developed that showed high predictive ability, guiding the design of new, more potent inhibitors. japsonline.com

Rational Design Principles Derived from SAR

The culmination of SAR and QSAR studies is the formulation of rational design principles that guide the synthesis of new inhibitors with improved potency and selectivity. These principles are derived from a comprehensive understanding of the favorable and unfavorable structural modifications identified through extensive testing.

For example, SAR studies on novel bacterial topoisomerase inhibitors (NBTIs) led to the principle that substitutions on the 1,5-naphthyridine core should be limited to the C2 and C7 positions for optimal activity. nih.gov Based on this, a compound with a 7-fluoro-1-cyanomethyl-1,5-naphthyridin-2-one core was identified as having improved potency and spectrum. nih.gov

In the design of HIV integrase inhibitors, a novel class of tri-cyclic compounds was designed based on conformational analysis of a known 1,6-naphthyridine carboxamide inhibitor, L-870810 . nih.gov This rational approach, which involved docking the designed inhibitors into an active site model, led to the identification of a lead compound with greater potency and solubility. nih.gov

Optimization of Ligand-Target Interactions

The optimization of ligand-target interactions is a critical aspect of drug design, focusing on modifying a molecule's structure to enhance its binding affinity and selectivity for a biological target. For naphthyridine inhibitors, Structure-Activity Relationship (SAR) studies have illuminated key structural features that govern their potency.

Research into 8-hydroxy naphthyridines has identified a crucial acceptor-donor-acceptor binding motif as essential for activity. nih.gov The phenolic hydroxyl group on the naphthyridine ring is a key feature. acs.org Studies have shown that the removal or methylation of the 8-hydroxyl group on the naphthyridine core results in a significant loss of antiparasitic activity. nih.govacs.org For instance, the methylation of this group in one compound (18) resulted in activity close to the target, but its removal led to a complete loss of activity. nih.gov Further investigations into the naphthyridine core revealed that the nitrogen atoms at positions N-1 and N-6 are also vital for activity; deletion of N-1 led to a loss of antiparasitic activity, while deletion of N-6 resulted in a compound toxic to host cells. acs.org

In the context of TGF-βR1 kinase inhibitors, the 1,5-naphthyridine derivative was found to occupy the kinase domain, where the pyridyl's N1 atom forms an interaction in the selectivity pocket. mdpi.com To optimize this interaction, it was determined that a small electron-withdrawing group attached to the phenyl or pyridine (B92270) moieties is beneficial. mdpi.com For 1,7-naphthyridine analogues targeting the PIP4K2A receptor, molecular docking studies have highlighted the importance of specific non-covalent interactions. rsc.org Potent inhibitors form conventional hydrogen bonds via their carboxylate groups with residues such as Lys209 and Thr232. rsc.org Additionally, these interactions are stabilized by pi-pi stacking and pi-cation interactions within the receptor's binding site. rsc.org

SAR studies on 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides have shown that antibacterial potency is highest when the 1-substituent is a p-fluorophenyl or p-hydroxyphenyl group, and the 7-substituent is a 1-piperazinyl, 4-methyl-1-piperazinyl, or 3-amino-1-pyrrolidinyl group. researchgate.net This indicates that the electronic and spatial properties, as well as the steric bulk of the substituents, play a significant role in the antimicrobial potency of this class of inhibitors. researchgate.net

| Compound Series | Structural Modification | Effect on Activity | Target/Assay | Source |

|---|---|---|---|---|

| 8-Hydroxy Naphthyridines | Removal of 8-hydroxyl group | Loss of activity | Antiparasitic (Leishmania) | nih.govacs.org |

| 8-Hydroxy Naphthyridines | Methylation of 8-hydroxyl group | Reduced activity | Antiparasitic (Leishmania) | nih.govacs.org |

| 7-substituted-1,6-naphthyridin-8-ol | Deletion of naphthyridine N-1 | Loss of activity | Antiparasitic (Leishmania) | acs.org |

| 1,5-Naphthyridines | Addition of small electron-withdrawing group to phenyl/pyridine moiety | Optimized interaction | TGF-βR1 Kinase | mdpi.com |

| 1-Phenyl-1,8-naphthyridin-4-one-3-carboxamides | Substitution at position 1 with p-fluorophenyl or p-hydroxyphenyl | Increased potency | Antibacterial | researchgate.net |

| 1,7-Naphthyridines | Formation of H-bonds with Lys209 and Thr232 | High binding affinity | PIP4K2A Receptor | rsc.org |

Role of Spacer/Tether Length in Hybrid Inhibitors

Hybrid inhibitors are molecules that combine two or more different pharmacophores, often connected by a flexible or rigid spacer known as a tether. The length and nature of this tether are critical variables that can significantly influence the biological activity of the hybrid compound.

In the development of multi-target agents for Alzheimer's disease, several studies have explored hybrids linking a naphthyridine or a related tacrine (B349632) moiety to another active fragment. In a series of tetrahydrobenzo[h] mdpi.comub.edunaphthyridine–6-chlorotacrine hybrids, the tether length had a nuanced effect on activity. ub.edu For Aβ42 and tau anti-aggregating activities, there was a slight increase in potency with a longer tether. ub.edu Conversely, for inhibiting the enzyme human acetylcholinesterase (hAChE), a slight decrease in potency was observed with increased tether length. ub.edu The most potent hAChE inhibitor of the series, compound 5a, featured a trimethylene linker, demonstrating the success of optimizing the tether length to achieve picomolar inhibitory activity. ub.edu

Similarly, in another series of tacrine-huperzine A hybrids, the strongest inhibitory activity towards hAChE was observed with a six-carbon atom linker, and elongation of the tether beyond this length led to decreased activity. tandfonline.com For tacrine-selegiline hybrids, a compound with a nine-carbon atom tether was identified as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). tandfonline.com

The relationship between tether length and activity is not always linear and depends heavily on the specific targets. For dual inhibitors of soluble epoxide hydrolase (sEH) and AChE, sEH inhibitory activity increased with a shortened tether length (from four to two methylenes). acs.org In a different class of rhein-huprine hybrids designed as AChE inhibitors, the inhibitory potency decreased as the polymethylene linker was elongated from a pentamethylene to an undecamethylene chain. mdpi.com This suggests that an optimal linker length allows the two pharmacophoric units to simultaneously and effectively bind to their respective sites on the target enzymes or receptors. Computational and experimental studies confirmed that a dual sEH/AChE inhibitor with an optimized linker could occupy the entire long cavities of both enzymes. acs.org

| Hybrid Series | Tether Length/Nature | Target Enzyme(s) | Effect of Tether Length on Potency | Source |

|---|---|---|---|---|

| Tetrahydrobenzo[h] mdpi.comub.edunaphthyridine–6-chlorotacrine | Trimethylene | hAChE | Optimal length for highest potency (picomolar) | ub.edu |

| Tetrahydrobenzo[h] mdpi.comub.edunaphthyridine–6-chlorotacrine | Increasing length | Aβ42 and Tau aggregation | Slight increase in potency | ub.edu |

| TPPU-6-chlorotacrine | Shortened (4 to 2 methylenes) | sEH | Increased potency | acs.org |

| Tacrine-huperzine A | Elongation beyond 6 carbons | hAChE | Decreased potency | tandfonline.com |

| Tacrine-selegiline | 9-carbon tether | AChE and BuChE | Potent inhibition observed | tandfonline.com |

| Rhein-huprine | Elongation (5 to 11 methylenes) | hAChE | Decreased potency | mdpi.com |

Molecular Mechanisms of Action and Biological Target Identification

Enzyme Inhibition Mechanisms

The functional versatility of the naphthyridine core allows for its derivatives to be tailored as potent inhibitors of specific enzymes, primarily topoisomerases and kinases.

Topoisomerases are crucial enzymes that manage the topological states of DNA, making them vital targets for antimicrobial and anticancer agents. Naphthyridine derivatives have been extensively developed as inhibitors of various topoisomerase types.

Naphthyridine-based compounds are well-established inhibitors of bacterial type II topoisomerases, particularly DNA gyrase. This enzyme is essential for bacterial survival, as it introduces negative supercoils into DNA and manages the topological stress during DNA replication and transcription. mdpi.com The inhibitory action of these compounds typically leads to the cessation of DNA replication and, ultimately, bacterial cell death. nih.govresearchgate.net

The foundational compound for this class is nalidixic acid, a 1,8-naphthyridine (B1210474) derivative that selectively and reversibly blocks DNA replication by inhibiting the A subunit of bacterial DNA gyrase. nih.gov Subsequent development, particularly the addition of a fluorine atom, led to the creation of fluoroquinolones, which often exhibit broader and more potent activity. mdpi.comnih.gov For instance, enoxacin, a fluoroquinolone analog of nalidixic acid, functions by blocking bacterial DNA replication through its binding to DNA gyrase. nih.gov

More recent research has focused on Novel Bacterial Topoisomerase Inhibitors (NBTIs) that feature a 1,5-naphthyridine (B1222797) scaffold. These NBTIs bind to a different site on the gyrase enzyme compared to fluoroquinolones, which means they can be effective against fluoroquinolone-resistant strains. nih.gov Molecular docking studies have suggested that these derivatives inhibit DNA gyrase in a manner similar to norfloxacin (B1679917) by interacting with the GyrA and GyrB subunits. researchgate.netresearchgate.net

| Compound Name | Naphthyridine Core | Specific Target/Mechanism | Target Organism Type |

|---|---|---|---|

| Nalidixic acid | 1,8-naphthyridine | Inhibits A subunit of DNA gyrase. nih.gov | Gram-negative bacteria. nih.gov |

| Enoxacin | 1,8-naphthyridine | Blocks DNA replication by binding to DNA gyrase. nih.gov | Gram-positive and Gram-negative bacteria. nih.gov |

| Gemifloxacin (B1671427) | 1,8-naphthyridine | Dual inhibitor of DNA gyrase and Topoisomerase IV. mdpi.com | Broad-spectrum bacteria. mdpi.com |

| Oxabicyclooctane-linked NBTIs | 1,5-naphthyridine | Inhibits bacterial DNA gyrase and topoisomerase IV. nih.gov | Broad-spectrum bacteria. nih.gov |

Topoisomerase IV is another type II topoisomerase found in bacteria that is structurally and functionally related to DNA gyrase. nih.gov Its primary role is in the decatenation (separation) of daughter chromosomes following DNA replication. Inhibition of Topoisomerase IV prevents bacterial cell division, making it a critical antibacterial target. Many naphthyridine-based inhibitors exhibit dual activity, targeting both DNA gyrase and Topoisomerase IV. nih.govacs.org

Compounds such as gemifloxacin and trovafloxacin (B114552) are known to inhibit DNA replication by binding to both DNA gyrase and topoisomerase IV. mdpi.com This dual-targeting mechanism is considered advantageous as it may reduce the likelihood of bacteria developing resistance. acs.org Novel Bacterial Topoisomerase Inhibitors (NBTIs) containing a 1,5-naphthyridine motif also act as broad-spectrum antibacterial agents by targeting both enzymes. nih.govresearchgate.net These inhibitors bind to an alternative site compared to fluoroquinolones, allowing them to circumvent existing resistance mechanisms. nih.gov The inhibitory potency of NBTIs against Topoisomerase IV is influenced by the specific substitutions on the naphthyridine ring system. nih.gov

| Compound Name | Naphthyridine Core | Specific Target/Mechanism | Target Organism Type |

|---|---|---|---|

| Gemifloxacin | 1,8-naphthyridine | Inhibits DNA replication by binding to DNA gyrase and topoisomerase IV. mdpi.com | Broad-spectrum bacteria, including S. pneumoniae. mdpi.com |

| Trovafloxacin | 1,8-naphthyridine | Inhibitor of topoisomerase IV and DNA synthesis. mdpi.com | Broad-spectrum bacteria, including resistant strains. mdpi.com |

| Besifloxacin | 1,8-naphthyridine | Inhibits both bacterial DNA gyrase and topoisomerase IV. drugcentral.org | Gram-positive and Gram-negative bacteria. drugcentral.org |

| Gepotidacin | 1,8-naphthyridine | Dual-targeting inhibition of DNA gyrase and topoisomerase IV. acs.org | N. gonorrhoeae, E. coli. acs.org |

Human topoisomerase I (Top1) is an essential enzyme that relaxes DNA supercoiling by creating transient single-strand breaks. wikipedia.org It is a validated target for cancer chemotherapy because tumor cells often have higher Top1 activity compared to normal cells. ingentaconnect.com Naphthyridine derivatives have been designed as non-camptothecin inhibitors of Top1, aiming to overcome limitations of existing drugs like the instability of the camptothecin (B557342) lactone ring. ingentaconnect.comacs.org

A notable class of naphthyridine-based Top1 inhibitors are the dibenzo[c,h] nih.govscilit.comnaphthyridinediones. nih.govnih.gov These compounds were designed based on the structure of indenoisoquinolines, another class of Top1 inhibitors. acs.orgnih.gov Their mechanism involves stabilizing the covalent Top1-DNA cleavage complex, which prevents the re-ligation of the DNA strand. nih.gov This leads to the accumulation of DNA damage and ultimately triggers cell death. tandfonline.com Similarly, the non-camptothecin inhibitor Genz-644282 induces double-strand breaks in a Top1-dependent manner and has shown effectiveness against camptothecin-resistant Top1 mutations. nih.gov

| Compound Class/Name | Naphthyridine Core | Specific Target/Mechanism | Primary Application |

|---|---|---|---|

| Dibenzo[c,h] nih.govscilit.comnaphthyridinediones | 1,5-Naphthyridine | Stabilize the Top1-DNA cleavage complex. nih.gov | Anticancer. nih.gov |

| Phenyl- and indeno-1,5-naphthyridine derivatives | 1,5-Naphthyridine | Prevent human Top1 activity in supercoiled DNA relaxation assays. ingentaconnect.com | Anticancer. ingentaconnect.com |

| Genz-644282 | Naphthyridine | Induces double-strand breaks via TOP1 inhibition. nih.gov | Anticancer. nih.gov |

| Pyronaridine | Benzo-naphthyridine | Topoisomerase inhibition is one of its multiple mechanisms of action. | Antimalarial. |

Kinases are enzymes that catalyze the transfer of phosphate (B84403) groups to specific substrates, playing central roles in cellular signaling pathways. Targeting kinases has become a major strategy in drug development, particularly for cancer and infectious diseases.

Phosphatidylinositol-4-kinase (PI4K) is an essential enzyme in the life cycle of the malaria parasite, Plasmodium falciparum (Pf). Its inhibition disrupts parasitic development, making it a key target for novel antimalarial drugs. A series of 2,8-disubstituted-1,5-naphthyridines has been identified and optimized as potent inhibitors of PfPI4K. malariaworld.orgnih.govacs.org

These compounds originated from a hit-to-lead program based on a compound from the Medicines for Malaria Venture (MMV) Pathogen Box. acs.org Structure-activity relationship (SAR) studies and homology modeling have provided insights into their binding mechanism. researchgate.net The model predicts that the nitrogen atom at position 5 (N5) of the naphthyridine core interacts with the kinase hinge region by accepting a hydrogen bond from the backbone amide of valine 1357. researchgate.net Substituents at the 8-position of the naphthyridine ring extend toward the catalytic pair of lysine (B10760008) 1308 and aspartate 1430, forming key polar interactions. researchgate.net Certain analogs in this series have demonstrated a dual mode of action, retaining PfPI4K inhibitory activity while also inhibiting hemozoin formation, another critical pathway in the parasite. malariaworld.orgnih.govup.ac.za

| Compound Class | Naphthyridine Core | Specific Target | Primary Application |

|---|---|---|---|

| 2,8-disubstituted-naphthyridines | 1,5-Naphthyridine | Plasmodium falciparum phosphatidylinositol-4-kinase β (PfPI4K). nih.govacs.org | Antimalarial. acs.org |

| MMV390048 (Clinical Candidate) | Related Kinase Inhibitor Scaffold | PfPI4K inhibitor used as a reference in studies of 1,5-naphthyridines. malariaworld.orgnih.gov | Antimalarial. malariaworld.orgnih.gov |

AXL Receptor Tyrosine Kinase Inhibition

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, thereby playing a crucial role in signal transduction. nih.gov

Phosphodiesterase 4 (PDE4) is the primary enzyme responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) in immune and central nervous system cells. wikipedia.org By inhibiting PDE4, intracellular levels of cAMP increase, which leads to the activation of protein kinase A (PKA) and subsequent anti-inflammatory effects. wikipedia.orgkarger.com

The naphthyridine scaffold has been instrumental in developing potent PDE4 inhibitors. A notable example is NVP {4-[8-(3-nitrophenyl)- researchgate.netnih.govnaphthyridin-6-yl]benzoic acid}, which has been co-crystallized with the catalytic domains of PDE4A, PDE4B, and PDE4D. nih.gov These structural studies show that the inhibitor binds within the deep cAMP substrate pocket. nih.gov Another compound, 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid (compound 2), was developed as an improved PDE4 inhibitor with a better pharmacokinetic profile for treating chronic obstructive pulmonary disease (COPD). acs.org

Naphthyridine-Based Phosphodiesterase 4 (PDE4) Inhibitors

| Compound Name | Abbreviation/Number | Target | Mechanism of Action |

|---|---|---|---|

| 4-[8-(3-nitrophenyl)- researchgate.netnih.govnaphthyridin-6-yl]benzoic acid | NVP | PDE4A, PDE4B, PDE4D | Binds to cAMP substrate pocket |

| 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)transcyclohexanecarboxylic acid | Compound 2 | PDE4 | cAMP hydrolysis inhibitor |

Phosphodiesterase 4 (PDE4) Inhibition

Nucleic Acid Modulating Enzymes

Human Immunodeficiency Virus-1 (HIV-1) integrase is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy. nih.govpnas.org Naphthyridine derivatives have been successfully developed as HIV-1 integrase strand transfer inhibitors (INSTIs). nih.govnih.gov These inhibitors function by chelating two essential magnesium ions in the enzyme's active site, thereby blocking the integration of the viral DNA into the host cell's genome. nih.gov

One of the key pharmacophores in this class is the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide scaffold. nih.gov A notable example, L-870,810, demonstrated potent antiviral activity by specifically inhibiting the strand transfer step of integration. nih.govpnas.org Interestingly, while mechanistically similar to diketo acid inhibitors, L-870,810 showed a unique resistance profile. nih.gov Viruses that developed resistance to L-870,810 had mutations at different residues (e.g., L74M, E92Q, S230N) within the integrase active site compared to those resistant to diketo acids, suggesting discrete binding interactions for each inhibitor class. nih.govkuleuven.be

Another approach involves allosteric inhibition. A series of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives were found to bind to the lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding pocket on HIV-1 integrase. acs.org By occupying this allosteric site, these inhibitors disrupt the normal integrase-LEDGF/p75 interaction, inducing aberrant multimerization of the enzyme and leading to the formation of noninfectious virus particles. acs.org

| Compound/Class | Mechanism of Action | Key Features | Reference |

|---|---|---|---|

| L-870,810 | Integrase Strand Transfer Inhibition | 8-hydroxy-(1,6)-naphthyridine-7-carboxamide core; unique resistance profile (mutations at residues 72, 121, 125). | nih.govpnas.org |

| 4-amino-1-hydroxy-2-oxo-1,8-naphthyridines | Integrase Strand Transfer Inhibition | Potent against wild-type and some drug-resistant HIV-1 mutants. | nih.gov |

| 5,6,7,8-tetrahydro-1,6-naphthyridines | Allosteric Inhibition | Binds to the LEDGF/p75-binding pocket, causing aberrant integrase multimerization. | acs.org |

The replication of human cytomegalovirus (HCMV) depends on a terminase complex for packaging and cleaving the viral genome. nih.govnih.gov A key component of this complex is the pUL89 protein, which contains a metal-dependent endonuclease at its C-terminus (pUL89-C). nih.govnih.govresearchgate.net The active site of pUL89-C is structurally related to HIV integrase and requires two metal ions, likely Mn²⁺, for its function. researchgate.netacs.org

The 8-hydroxy-1,6-naphthyridine-7-carboxamide scaffold, also effective against HIV integrase, has been identified as a viable inhibitor of HCMV pUL89-C. nih.govnih.gov These compounds act as metal-chelating agents, binding to the active site and disrupting the enzyme's catalytic activity. nih.govnih.gov Researchers have synthesized and tested various subtypes, including 5-chloro, 5-aryl, and 5-amino variants. nih.govnih.govevitachem.com Many of these analogs inhibit pUL89-C with IC₅₀ values in the single-digit micromolar range and demonstrate corresponding antiviral activity in cell-based assays. nih.govnih.govresearchgate.net Biophysical and in-silico modeling studies have corroborated that these compounds bind to the pUL89-C active site. nih.govnih.gov

| Analog Subtype | Inhibitory Activity (IC₅₀) | Key Finding | Reference |

|---|---|---|---|

| 5-chloro (subtype 15) | Single-digit µM range | Effective inhibition of pUL89-C endonuclease and antiviral activity. | nih.govnih.govresearchgate.net |

| 5-aryl (subtype 16) | Single-digit µM range | Demonstrated biochemical and cell-based antiviral potential. | nih.govnih.govresearchgate.net |

| 5-amino (subtype 17) | Single-digit µM range | Confirmed as a viable inhibitor subtype for pUL89-C. | nih.govnih.govresearchgate.net |

Other Enzyme Classes

SOS1 Guanine Nucleotide Exchange Factor Inhibition

Direct DNA Interaction Mechanisms

Certain naphthyridine derivatives exert their biological effects by directly interacting with DNA through intercalation, a process where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA double helix. This interaction can lead to a variety of cellular responses, including the inhibition of DNA replication and transcription, and the induction of DNA damage.

Vosaroxin , a naphthyridine analog, is a first-in-class anticancer agent that functions as a DNA intercalator and a topoisomerase II inhibitor. nih.gov Its mechanism of action is similar to that of anthracyclines, causing DNA damage primarily in the M and S phases of the cell cycle. nih.gov The intercalation of vosaroxin into DNA has been shown to enhance the radiosensitivity of human tumor cells. nih.gov

Fused 1,5-naphthyridine derivatives, such as 11,12-Dihydroimidazo[1,2-a]naphtho[1,2-g] nih.govacs.orgnaphthyridine and 7,8-dihydroimidazo[1,2-a]naphtho[2,1-g] nih.govacs.orgnaphthyridine , have also been shown to act via direct intercalation into DNA, as demonstrated by electrophoresis on agarose (B213101) gel. encyclopedia.pub Their cytotoxic action was found to be unrelated to topoisomerase I inhibition. encyclopedia.pub

Furthermore, dimeric forms of 2-amino-1,8-naphthyridine have been shown to selectively bind to G-G mismatches within the DNA duplex. nih.gov Spectroscopic and thermodynamic studies support a binding mechanism that involves the intercalation of both naphthyridine rings into the DNA base pairs, where they form a hydrogen-bonded complex with the G-G mismatch. nih.gov This interaction is distinct from simple groove binding and is characterized by a significant conformational change in the DNA duplex upon complex formation. nih.gov

Interference with DNA Replication and Synthesis

Naphthyridine derivatives have been shown to interfere with the fundamental processes of DNA replication and synthesis, a critical mechanism for halting the proliferation of rapidly dividing cancer cells. This interference is often achieved by targeting key enzymes that maintain DNA structure and function.

A primary mode of action is the inhibition of topoisomerase enzymes. ekb.eg Voreloxin, a 1,8-naphthyridine derivative, functions by intercalating into DNA and inhibiting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. ekb.eg Other 1,8-naphthyridine compounds have also been identified as inhibitors of both topoisomerase I and II. ekb.eg Similarly, certain 1,8-naphthyridine derivatives, akin to fluoroquinolone antibiotics, can inhibit DNA gyrase (bacterial topoisomerase II), which is essential for making the DNA molecule compact and biologically active. nih.gov Inhibition of this enzyme leads to the uncontrolled synthesis of messenger RNA and proteins, ultimately causing bacterial cell death, a mechanism that highlights the DNA-centric effects of this compound class. nih.gov The antibacterial naphthyridines, including Gemifloxacin and Trovafloxacin, act by inhibiting DNA replication through the targeting of DNA gyrase and topoisomerase IV. mdpi.com

Beyond enzyme inhibition, some naphthyridine compounds can interact directly with DNA structures. A synthetic ligand, naphthyridine-azaquinolone (NA), has been shown to bind to and stabilize hairpin structures that can form in trinucleotide repeat sequences, such as (CAG)n. nih.gov This stabilization effectively inhibits polymerase-mediated DNA synthesis. nih.gov Another class of inhibitors, represented by the 8-hydroxy-(1,6)-naphthyridine-7-carboxamide L-870,810, acts as an HIV-1 integrase inhibitor. pnas.org While it does not affect the initial DNA synthesis from the viral RNA template (reverse transcription), it specifically prevents the subsequent integration of the viral DNA into the host cell's genome, a critical step in the viral replication cycle. pnas.org

Table 1: Naphthyridine Inhibitors Targeting DNA Replication and Synthesis

| Compound Name | Naphthyridine Core | Target | Mechanism of Action |

|---|---|---|---|

| Voreloxin | 1,8-Naphthyridine | Topoisomerase II | DNA intercalation and enzyme inhibition. ekb.eg |

| Gemifloxacin | 1,8-Naphthyridine | DNA Gyrase, Topoisomerase IV | Inhibition of DNA replication. mdpi.com |

| Trovafloxacin | 1,8-Naphthyridine | Topoisomerase IV, DNA synthesis | Inhibition of DNA replication. mdpi.com |

| Naphthyridine-azaquinolone (NA) | Naphthyridine | (CAG)n DNA repeats | Stabilization of hairpin structures, inhibiting polymerase action. nih.gov |

| L-870,810 | 1,6-Naphthyridine (B1220473) | HIV-1 Integrase | Inhibition of viral DNA integration into the host genome. pnas.org |

Modulation of Cellular Pathways

Naphthyridine inhibitors modulate a multitude of intracellular signaling pathways that are fundamental to cell survival, proliferation, and death. By targeting these pathways, these compounds can effectively control cancer cell growth and induce tumor regression.

A key anticancer strategy is to halt the cell division cycle, and various naphthyridine derivatives have demonstrated the ability to induce cell cycle arrest at different phases.

The novel dihydrobenzofuro[4,5-b] ekb.egmdpi.comnaphthyridin-6-one derivative, MHY-449, has been shown to induce cell cycle arrest in both human lung cancer cells and HCT116 human colon cancer cells. nih.govspandidos-publications.com In lung cancer cells, MHY-449 causes arrest at the S phase. nih.gov In colon cancer cells, it induces arrest at the G2/M phase, an effect accompanied by a decrease in the protein expression of key G2/M regulators including cyclin B1, Cdc25c, and Cdc2, and an increase in the tumor suppressor p53 and the cell cycle inhibitors p21WAF1/CIP and p27KIP. spandidos-publications.com

Other naphthyridine compounds target different checkpoints. For instance, compound 105, a 1,8-naphthyridine analogue, was found to induce G2/M phase arrest in the MCF-7/ADR breast cancer cell line. ekb.eg Naturally derived naphthyridines also exhibit this activity; Canthin-6-one, a 1,5-naphthyridine, can cause cell cycle arrest at both the G0/G1 and G2 phases in human myeloid leukemia cells. mdpi.com Bisleuconothine A, a 1,7-naphthyridine (B1217170), induces G0/G1 arrest in colon cancer cells. mdpi.com Furthermore, aaptamine (B1664758) and its related 1,6-naphthyridine compounds are capable of inducing p53-independent cell cycle arrest. mdpi.com

Table 2: Naphthyridine Inhibitors and Their Effects on the Cell Cycle

| Compound Name | Naphthyridine Core | Cell Line | Effect |

|---|---|---|---|

| MHY-449 | 1,8-Naphthyridine | Human Lung Cancer, HCT116 Colon Cancer | S phase arrest (Lung), G2/M phase arrest (Colon). nih.govspandidos-publications.com |

| Compound 105 | 1,8-Naphthyridine | MCF-7/ADR Breast Cancer | G2/M phase arrest. ekb.eg |

| Canthin-6-one | 1,5-Naphthyridine | Kasumi-1 Myeloid Leukemia | G0/G1 and G2 phase arrest. mdpi.com |

| Bisleuconothine A | 1,7-Naphthyridine | Colon Cancer | G0/G1 phase arrest. mdpi.com |

| Aaptamine | 1,6-Naphthyridine | Various | p53-independent cell cycle arrest. mdpi.com |

Inducing programmed cell death, or apoptosis, is a primary goal of cancer therapy. Naphthyridine inhibitors utilize several mechanisms to trigger this process in cancer cells.

MHY-449 has been identified as a potent inducer of apoptosis in both human lung and colon cancer cells. nih.govspandidos-publications.com Its mechanism involves altering the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, leading to a loss of mitochondrial membrane potential. nih.govspandidos-publications.com This triggers the caspase cascade, including the activation of caspases-3, -8, and -9, and subsequent cleavage of poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis. nih.govspandidos-publications.com The apoptotic effects of MHY-449 can be blocked by a pan-caspase inhibitor, confirming its reliance on this pathway. researchgate.net

Similarly, a novel naphthyridine derivative known as 3u induces apoptosis at high concentrations in human melanoma cells. nih.gov This occurs through the extrinsic pathway, evidenced by the cleavage of caspase-8 and caspase-3, along with a reduction in the X-Linked Inhibitor of Apoptosis (XIAP) protein. nih.gov Another compound, designated as 26, was also found to induce cancer cell apoptosis and promote DNA strand breaks. acs.org

Naturally occurring naphthyridines also possess pro-apoptotic properties. Isoaaptamine, a 1,6-naphthyridine isolated from marine sponges, induces apoptosis in breast cancer cells by inhibiting XIAP, activating caspases 3 and 7, and promoting PARP cleavage. mdpi.com

Table 3: Apoptosis Induction by Naphthyridine Inhibitors

| Compound Name | Naphthyridine Core | Key Apoptotic Events |

|---|---|---|

| MHY-449 | 1,8-Naphthyridine | Altered Bax/Bcl-2 ratio, mitochondrial dysfunction, activation of caspases-3, -8, -9, PARP cleavage. nih.govspandidos-publications.com |

| Compound 3u | 1,8-Naphthyridine | Cleavage of caspase-8 and -3, decrease in XIAP. nih.gov |

| Isoaaptamine | 1,6-Naphthyridine | Inhibition of XIAP, activation of caspases-3 and -7, PARP cleavage. mdpi.com |

| Compound 109i | 1,8-Naphthyridine | Stimulation of caspase 3/7-related apoptosis. ekb.eg |

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Naphthyridine inhibitors can block this process by targeting key signaling molecules, particularly receptor tyrosine kinases involved in vascular development.

Several 1,6-naphthyridine derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of angiogenesis. japsonline.com Specifically, 7-substituted 3-aryl-1,6-naphthyridine-2,7-diamines and their related ureas are potent dual inhibitors of both Fibroblast Growth Factor Receptor-1 (FGFR-1) and VEGFR-2. nih.gov The 3-(3,5-dimethoxyphenyl) derivatives, in particular, show low nanomolar inhibition of both receptors. nih.gov The structural features at the 3-phenyl ring and the second position of the naphthyridine core are crucial for this inhibitory activity. japsonline.com

Other compounds act on different targets to achieve an anti-angiogenic effect. JNJ-26076713, a nonpeptide antagonist containing a naphthyridine moiety, targets αv integrins, which are critical for cell migration and angiogenesis. nih.gov It effectively blocks cell migration and angiogenesis induced by both VEGF and FGF. nih.gov Additionally, some 1,8-naphthyridine derivatives, such as compound 200, have shown inhibitory effects on VEGFR-3, while compound 11 has demonstrated anti-angiogenic effects in vitro. ekb.egresearchgate.net

Restoring the function of the p53 tumor suppressor protein is a promising therapeutic strategy. In many cancers with wild-type p53, its function is suppressed by its negative regulators, MDM2 and MDMX. Naphthyridine inhibitors have been designed to disrupt this protein-protein interaction.

A 1,8-naphthyridine-containing compound, referred to as CPO, has been computationally identified as a potential dual inhibitor of the p53-MDM2 and p53-MDMX interactions. africaresearchconnects.comnih.gov The goal of such inhibitors is to fit into a small hydrophobic pocket on the MDM2/X protein, mimicking key p53 amino acid residues (Phe19, Trp23, and Leu26) that are essential for the binding interaction. mdpi.com Molecular docking and dynamics simulations predict that CPO can bind stably to both MDM2 and MDMX, showing a higher potential for inhibition than the established dual inhibitor RO2443. africaresearchconnects.comnih.gov By blocking this interaction, these inhibitors are designed to prevent the degradation of p53, thereby restoring its tumor-suppressing functions, such as inducing cell cycle arrest and apoptosis. africaresearchconnects.comresearchgate.net

The WNT/β-catenin and Hippo signaling pathways are crucial for embryonic development and tissue homeostasis, and their dysregulation is a hallmark of many cancers. Naphthyridine inhibitors have been shown to modulate these interconnected pathways, often by targeting tankyrase enzymes.

Tankyrase 1 and 2 (TNKS1/2) are enzymes that mark the central WNT pathway protein Axin for degradation. researchgate.netsymeres.com By inhibiting tankyrases, Axin levels are stabilized, which in turn promotes the destruction of β-catenin, the key effector of the WNT pathway. researchgate.net This leads to the downregulation of Wnt target gene expression and can arrest tumor growth. researchgate.net A 1,5-naphthyridine analog (compound 87) has been specifically designed as a tankyrase inhibitor, with its binding mode to TNKS2 having been confirmed through co-crystal structures. symeres.comrcsb.org

These pathways are closely linked, as tankyrase inhibition also affects the Hippo signaling pathway. symeres.comcore.ac.uk For example, the tankyrase inhibitor G007-LK has been shown to reduce the expression of proteins in both the Wnt and Hippo pathways. researchgate.net Additionally, the naturally derived 1,7-naphthyridine alkaloid, Bisleuconothine A, has been shown to exert its anticancer effects by directly inhibiting the WNT signaling pathway, leading to G0/G1 cell cycle arrest in colon cancer cells. mdpi.com

Inhibition of Bacterial Efflux Pumps (e.g., NorA, MepA)

Naphthyridine derivatives, particularly 1,8-naphthyridine sulfonamides, have been identified as potent bacterial efflux pump inhibitors (EPIs). eurekaselect.comnih.gov Efflux pumps are membrane transporters that bacteria use to expel a wide range of structurally diverse substrates, including antibiotics, contributing significantly to multidrug resistance (MDR). eurekaselect.comnih.govresearchgate.net The inhibition of these pumps by naphthyridine compounds represents a promising strategy to restore the efficacy of existing antibiotics.

The primary targets in many studies are efflux pumps found in resistant strains of Staphylococcus aureus, such as NorA, a member of the major facilitator superfamily (MFS), and MepA, from the multidrug and toxic compound extrusion (MATE) family. eurekaselect.comnih.govaimspress.com Naphthyridine inhibitors function by preventing these pumps from expelling antibiotics, thereby increasing the intracellular concentration of the drug to effective levels. researchgate.net

Research has demonstrated that certain 1,8-naphthyridine sulfonamides act synergistically with antibiotics like norfloxacin, ciprofloxacin (B1669076), and the fluorescent substrate ethidium (B1194527) bromide. aimspress.commdpi.comresearchgate.net This synergy is a key indicator of efflux pump inhibition. For instance, in strains of S. aureus that harbor the MepA pump, 1,8-naphthyridine sulfonamides were shown to inhibit the transport of ethidium bromide. aimspress.com One specific compound, 2,3,4-trifluoro-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide, demonstrated a high binding affinity for both NorA and MepA proteins in computational models, which was corroborated by experimental data showing reduced minimum inhibitory concentrations (MIC) of antibiotics. mdpi.comresearchgate.net These findings suggest that the mechanism of action involves the inhibitor competing with the antibiotic for binding to the efflux pump. mdpi.com

Table 1: Naphthyridine Compounds as Inhibitors of Bacterial Efflux Pumps

Elucidation of Target Binding Modes

Determining how a naphthyridine inhibitor binds to its target enzyme is fundamental for understanding its mechanism of action and for guiding further optimization through structure-based drug design.

X-ray Crystallography of Inhibitor-Enzyme Complexes

X-ray crystallography is a powerful technique for obtaining high-resolution, three-dimensional structural information of a ligand bound within the active site of its protein target. This method provides definitive evidence of the binding mode and reveals the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern the inhibitor's potency and selectivity.

Several crystal structures of naphthyridine inhibitors in complex with their target enzymes have been resolved and deposited in the Protein Data Bank (PDB). For example, the X-ray crystal structure of a 1,5-naphthyridine derivative (compound 19) bound to the human transforming growth factor-beta (TGF-β) type I receptor, ALK5, confirmed the binding mode that had been previously proposed through computational docking studies. rcsb.org Similarly, the structure of a dibenzo[c,f] mdpi.comresearchgate.netThis compound with the kinase domain of phosphoinositide-dependent kinase-1 (PDK-1) elucidated the key interactions within the active site. pdbj.org In another study, the binding mode of 7-aryl-1-methyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-ones to tankyrase-2 was explored through crystal structures, aiding in the development of highly potent inhibitors. nih.gov This atomic-level insight is invaluable for the rational design of new analogs with improved pharmacological properties. nih.gov

Table 2: Examples of this compound-Enzyme Crystal Structures

Biophysical Binding Assays (e.g., Thermal Shift Assay)

Biophysical binding assays are essential for confirming direct physical interaction between an inhibitor and its target protein. The Cellular Thermal Shift Assay (CETSA) and its in vitro counterpart, the Thermal Shift Assay (TSA), are widely used for this purpose. univr.it These methods are based on the principle of ligand-induced thermal stabilization: the binding of a ligand to a protein increases the protein's resistance to thermal denaturation. mdpi.com The change in the melting temperature (Tm) of the protein upon ligand binding is measured, providing direct evidence of target engagement. univr.it

CETSA is particularly valuable as it allows for the confirmation of target engagement within a more physiologically relevant context, such as in intact cells or cell lysates. univr.it This technique has been used to demonstrate the cellular target engagement of 1,7-naphthyridine-based inhibitors, BAY-091 and BAY-297, with the kinase PIP4K2A. nih.gov In other research, TSA was employed to corroborate that 8-hydroxy-1,6-naphthyridine-7-carboxamide analogs bind to the human cytomegalovirus (HCMV) endonuclease pUL89-C, supporting findings from biochemical and antiviral assays. nih.govnih.gov These assays are critical for validating that a compound's observed biological effect is a direct consequence of its interaction with the intended target. nih.gov

Table 3: Naphthyridine Inhibitors Characterized by Thermal Shift Assays

Table of Mentioned Compounds

Preclinical Efficacy and in Vitro Activity Assessment

Anticancer Activity

The anticancer properties of naphthyridine derivatives are a primary focus of research, with numerous studies highlighting their ability to suppress cancer cell growth and induce apoptosis through various mechanisms.

Naphthyridine derivatives have shown potent cytotoxic effects against a wide array of human cancer cell lines.

One area of investigation involves naturally derived naphthyridines. For instance, aaptamine (B1664758) derivatives have demonstrated significant anticancer activity. Specifically, 3-isobutylaminodemethyl(oxy)aaptamine, 3-(isopentylamino)demethyl(oxy)aaptamine, and 3-(phenethylamino)demethyl(oxy)aaptamine showed potent cytotoxicity with IC50 values ranging from 0.03 to 8.5 μM against cell lines including HL60 leukemia, K562 erythroleukemia, MCF-7 breast cancer, KB epidermoid carcinoma, HepG2 hepatocellular carcinoma, and HT-29 colon adenocarcinoma. mdpi.com Another natural naphthyridine, sampangine, was found to be active against human ovarian cancer cells with an IC50 of 0.60 μM and against a human non-small cell lung cancer cell line with an IC50 of 0.57–0.58 μM. mdpi.com Furthermore, hadranthine B exhibited cytotoxic activity against human malignant melanoma, epidermoid carcinoma, ductal carcinoma, and ovary carcinoma cell lines with IC50 values between 3–6 μg/mL. mdpi.com

Synthetic 1,8-naphthyridine (B1210474) derivatives have also been extensively studied. A series of these compounds were evaluated for their in vitro cytotoxicity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines. koreamed.orgnih.gov Certain compounds in this series (specifically, compounds 14, 15, and 16) were more potent than the reference drug colchicine (B1669291) against all three cell lines. koreamed.orgnih.gov Compound 16, in particular, demonstrated significant potency with IC50 values of 0.7 μM in HeLa cells, 0.1 μM in HL-60 cells, and 5.1 μM in PC-3 cells. koreamed.orgnih.gov

Further research on 1,8-naphthyridine-3-carboxamide derivatives revealed potent activity. tandfonline.com For example, compound 47, a halogen-substituted derivative, showed IC50 values of 0.41 μM and 0.77 μM on MIAPaCa (pancreatic cancer) and K-562 (chronic myelogenous leukemia) cancer cell lines, respectively. tandfonline.comresearchgate.net Compound 29, an unsubstituted derivative, displayed potent cytotoxicity with an IC50 of 0.41 μM on PA-1 (ovarian cancer) and 1.4 μM on SW620 (colorectal adenocarcinoma) cancer cell lines. tandfonline.com Another study highlighted compound 299, which had IC50 values of 0.66 μM, 0.38 μM, and 0.44 μM against A549 (lung carcinoma), HeLa, and MCF-7 cell lines, respectively. ekb.eg

The following table summarizes the in vitro cytotoxic activity of selected naphthyridine inhibitors against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value |

| Aaptamine Derivatives | ||

| 3-isobutylaminodemethyl(oxy)aaptamine | HL60, K562, MCF-7, KB, HepG2, HT-29 | 0.03–8.5 μM |

| 3-(isopentylamino)demethyl(oxy)aaptamine | HL60, K562, MCF-7, KB, HepG2, HT-29 | 0.03–8.5 μM |

| 3-(phenethylamino)demethyl(oxy)aaptamine | HL60, K562, MCF-7, KB, HepG2, HT-29 | 0.03–8.5 μM |

| Sampangine | Human Ovarian Cancer | 0.60 μM |

| Human Non-Small Cell Lung Cancer | 0.57–0.58 μM | |

| Hadranthine B | Malignant Melanoma, Epidermoid Carcinoma, Ductal Carcinoma, Ovary Carcinoma | 3–6 μg/mL |

| 1,8-Naphthyridine Derivatives | ||

| Compound 16 | HeLa (Cervical Cancer) | 0.7 μM |

| HL-60 (Leukemia) | 0.1 μM | |

| PC-3 (Prostate Cancer) | 5.1 μM | |

| 1,8-Naphthyridine-3-Carboxamide Derivatives | ||

| Compound 47 | MIAPaCa (Pancreatic Cancer) | 0.41 μM |

| K-562 (Chronic Myelogenous Leukemia) | 0.77 μM | |

| Compound 29 | PA-1 (Ovarian Cancer) | 0.41 μM |

| SW620 (Colorectal Adenocarcinoma) | 1.4 μM | |

| Compound 299 | A549 (Lung Carcinoma) | 0.66 μM |

| HeLa (Cervical Cancer) | 0.38 μM | |

| MCF-7 (Breast Cancer) | 0.44 μM |

The in vivo anticancer efficacy of naphthyridine inhibitors has been validated in several xenograft models.

In a prostate cancer xenograft model using PC3 cells, the therapeutic potential of naphthyridine derivatives has been explored. kuleuven.be Studies have shown that these compounds can inhibit the growth of prostate cancer tumors in vivo. kuleuven.be

For KRAS G12C-mutated cancers, a novel 1,7-naphthyridine (B1217170) derivative, HH0043, has demonstrated significant tumor inhibitory effects in a subcutaneous NCI-H358 human lung cancer xenograft mouse model. nih.gov Oral administration of HH0043 resulted in a total growth inhibition (TGI) of 76%, which was superior to another inhibitor, BI-3406, at the same dose. nih.gov Another KRASG12C inhibitor, D-1553, also showed tumor regression in the NCI-H358 xenograft model. semanticscholar.org

In the context of human ovarian cancer, the efficacy of a C-3 modified 1,8-naphthyridine-3-carboxamide derivative (derivative 6) was evaluated in a human ovary cancer xenograft model. tandfonline.comtandfonline.com This derivative demonstrated a tumor growth inhibition (TGI) value of 33.6%. tandfonline.comtandfonline.com Another study involving an A2780 ovarian carcinoma cell xenograft model showed that a naphthyridinone allosteric dual inhibitor of Akt1 and 2, compound 17, was effective. researchgate.net Furthermore, voreloxin, a naphthyridine analog, demonstrated strong, dose-dependent tumor growth inhibition (63-88%) in 10 of 11 solid tumor xenograft models, including ovarian cancer. nih.gov

The table below presents the tumor growth inhibition data for selected naphthyridine inhibitors in various xenograft models.

| Compound/Derivative | Xenograft Model | Tumor Type | Efficacy |

| HH0043 | NCI-H358 | KRAS G12C-mutated Lung Cancer | 76% TGI |